molecular formula C15H14FNO2 B2831521 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide CAS No. 1091461-43-6

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide

Cat. No.: B2831521
CAS No.: 1091461-43-6
M. Wt: 259.28
InChI Key: VLNSMSXBGRSLLE-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide is a compound of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide typically involves multiple steps. One common approach is to start with the preparation of the cyclopropane carboxylic acid derivative, followed by the introduction of the fluorophenyl and furan-2-ylmethyl groups through various coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to enhance efficiency and scalability. Continuous-flow biocatalysis, for example, can be used to obtain enantiomerically pure intermediates, which are then further processed to produce the final compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly involving the fluorophenyl group, can lead to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted cyclopropanecarboxamide compounds .

Scientific Research Applications

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide
  • 1-(4-bromophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide
  • 1-(4-methylphenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide

Uniqueness

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c16-12-5-3-11(4-6-12)15(7-8-15)14(18)17-10-13-2-1-9-19-13/h1-6,9H,7-8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNSMSXBGRSLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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